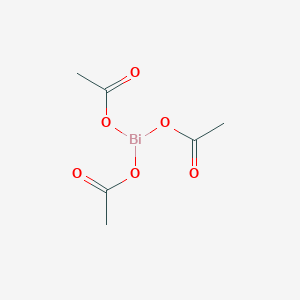

Acetic acid bismuth(III) salt, Bismuth triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bismuth(III) acetate: is a coordination complex with the chemical formula Bi(O₂CCH₃)₃ . It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere . This compound appears as white crystals or powder and has a molar mass of 386.112 g/mol . Bismuth(III) acetate is known for its unique structural properties and its ability to hydrolyze in water to form basic bismuth acetate precipitates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bismuth(III) acetate can be synthesized through the reaction of bismuth oxide (Bi₂O₃) with acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The general reaction is as follows: [ \text{Bi}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Bi(O}_2\text{CCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of bismuth(III) acetate involves similar reaction conditions but on a larger scale. The process ensures high purity and yield by controlling the reaction temperature, concentration of reactants, and purification steps to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Bismuth(III) acetate hydrolyzes in water to form basic bismuth acetate and acetic acid: [ \text{Bi(O}_2\text{CCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCH}_3\text{COO} + 2 \text{CH}_3\text{COOH} ]

Complex Formation: Bismuth(III) acetate forms strong complexes with natural organic matter, such as fulvic acid, resulting in unique structural stability.

Precipitation: In the presence of aqueous ammonia, bismuth(III) acetate precipitates as bismuth hydroxide: [ \text{Bi}^{3+} + 3 \text{NH}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Bi(OH)}_3 + 3 \text{NH}_4^+ ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Aqueous Ammonia: For precipitation reactions.

Organic Matter: For complex formation.

Major Products:

Basic Bismuth Acetate: Formed during hydrolysis.

Bismuth Hydroxide: Formed during precipitation with ammonia.

Aplicaciones Científicas De Investigación

Chemistry: Bismuth(III) acetate is used as a starting material in the synthesis of bismuth(III) sulfide (Bi₂S₃), which is employed in solution-processable bulk heterojunction solar cells . It is also used in the preparation of gold-bismuth sulfide heteronanostructures and bismuth titanate nanorods as photocatalysts .

Biology and Medicine: Bismuth-containing nanoparticles, including those derived from bismuth(III) acetate, have applications in cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Industry: Bismuth(III) acetate is utilized in the preparation of triarylbismuth compounds, which have various industrial applications .

Mecanismo De Acción

The mechanism of action of bismuth(III) acetate involves its ability to form strong complexes with organic matter and its hydrolysis to form basic bismuth acetate. The stereochemically active lone pair of electrons on the bismuth atom occupies a significant portion of the coordination sphere, influencing its reactivity and interactions . Bismuth(III) acetate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase .

Comparación Con Compuestos Similares

Antimony(III) acetate: Similar in structure and reactivity but involves antimony instead of bismuth.

Bismuth(III) nitrate: Another bismuth compound with different anionic ligands.

Bismuth(III) chloride: A bismuth compound with chloride ligands.

Uniqueness: Bismuth(III) acetate is unique due to its ability to form strong complexes with organic matter and its specific hydrolysis behavior, which is useful in separating lead and bismuth . Its applications in various fields, including solar cells and biomedical research, highlight its versatility and importance .

Propiedades

Fórmula molecular |

C6H9BiO6 |

|---|---|

Peso molecular |

386.11 g/mol |

Nombre IUPAC |

diacetyloxybismuthanyl acetate |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

Clave InChI |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K |

SMILES canónico |

CC(=O)O[Bi](OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)